8-Bromo-5-methoxyisoquinoline
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Overview
Description
8-Bromo-5-methoxyisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The presence of bromine and methoxy groups on the isoquinoline ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-methoxyisoquinoline can be achieved through various methods. One common approach involves the bromination of 5-methoxyisoquinoline. This can be done using bromine in the presence of a suitable solvent like chloroform or nitrobenzene. The reaction typically requires controlled conditions to ensure selective bromination at the desired position .
Another method involves the use of the Pomeranz-Fritsch reaction, where 2-bromobenzaldehyde reacts with 2,2-dimethoxyethanamine to form a Schiff base, which is then reduced and cyclized to produce this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Bromination: Bromine in chloroform or nitrobenzene.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts with boronic acids or esters.
Major Products Formed
Substitution Products: Various substituted isoquinolines.
Oxidation Products: Isoquinoline N-oxides.
Coupling Products: Biaryl compounds.
Scientific Research Applications
8-Bromo-5-methoxyisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-Bromo-5-methoxyisoquinoline involves its interaction with specific molecular targets. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-3-methoxyisoquinoline
- 5-Bromoisoquinoline
- 7-Methoxyisoquinoline
Uniqueness
8-Bromo-5-methoxyisoquinoline is unique due to the specific positioning of the bromine and methoxy groups, which can significantly impact its chemical reactivity and biological activity compared to other isoquinoline derivatives .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
8-bromo-5-methoxyisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-3-2-9(11)8-6-12-5-4-7(8)10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGUNYMDWPMTEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CN=CC2=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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